molecular formula C11H9F3O3 B153913 Ethyl 2,4,5-trifluorobenzoylacetate CAS No. 98349-24-7

Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No. B153913
CAS RN: 98349-24-7
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
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Patent
US05977400

Procedure details

To an oven-dried flask was added potassium ethyl malonate (3.66 g, 21.5 mmol) and freshly distilled acetonitrile (70 mL). The mixture was cooled to 10° C. to 15° C. and stirred under an atmosphere of nitrogen and to it added anhydrous magnesium chloride (2.44 g, 25.7 mmol) and triethylamine (2.05 g, 20.3 mmol). The mixture was then stirred at room temperature under nitrogen for 2.5 hours. The resultant white slurry was recooled to 0° C. and 2,4,5-trifluorobenzoyl chloride was added over a period of 15 minutes, followed by more triethylamine (0.23 g, 2.3 mmol). The mixture was then stirred at room temperature overnight under nitrogen. Acetonitrile was then removed in vacuo and toluene (30 mL) was added. The mixture was reconcentrated and more toluene (60 mL) then added. Hydrochloric acid (1.5 M, 40 mL) was cautiously added, ensuring that the temperature did not exceed 25° C., and the aqueous layer separated. The organic fraction was washed with 1.5 M HCl (2×25 mL) and water (2×25 mL), dried over MgSO4, and solvent removed in vacuo to afford 3-oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester as a pale orange solid (2.35 g, 9.55 mmol, 94%).
Name
potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[F:21][C:22]1[CH:30]=[C:29]([F:31])[C:28]([F:32])=[CH:27][C:23]=1C(Cl)=O>C(#N)C>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[C:23]1[CH:27]=[C:28]([F:32])[C:29]([F:31])=[CH:30][C:22]=1[F:21])[CH3:9] |f:0.1,2.3.4|

Inputs

Step One
Name
potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)F
Step Four
Name
Quantity
0.23 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of nitrogen and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C. to 15° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature under nitrogen for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acetonitrile was then removed in vacuo and toluene (30 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
more toluene (60 mL) then added
ADDITION
Type
ADDITION
Details
Hydrochloric acid (1.5 M, 40 mL) was cautiously added
CUSTOM
Type
CUSTOM
Details
did not exceed 25° C.
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
WASH
Type
WASH
Details
The organic fraction was washed with 1.5 M HCl (2×25 mL) and water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C1=C(C=C(C(=C1)F)F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.55 mmol
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.